

# An In-depth Technical Guide to Methyl Octanoate (CAS 111-11-5)

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Compound of Interest		
Compound Name:	Monomethyl octanoate	
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#### **Abstract**

Methyl octanoate (CAS 111-11-5), the methyl ester of octanoic acid, is a versatile fatty acid methyl ester (FAME) with significant applications across various scientific and industrial domains. This document provides a comprehensive technical overview of methyl octanoate, encompassing its physicochemical properties, synthesis, analytical methodologies, and its role in biological systems, particularly in lipid metabolism. Detailed experimental protocols and visual diagrams are presented to facilitate its practical application in research and development.

### **Physicochemical Properties**

Methyl octanoate is a colorless liquid with a characteristic fruity odor.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources. Knowledge of these properties is crucial for its handling, application, and analysis.



Property	Value	References
Molecular Formula	C9H18O2	[1]
Molecular Weight	158.24 g/mol	[2]
CAS Number	111-11-5	
Appearance	Colorless liquid	-
Odor	Fruity, powerful, winy, orange- like	_
Density	0.877 g/mL at 25 °C	<del>-</del>
Boiling Point	193-195 °C	<del>-</del>
Melting Point	-40 °C	_
Flash Point	82 °C (closed cup)	_
Water Solubility	Insoluble (101.9 mg/L)	_
Solubility in Organic Solvents	Soluble in alcohols, chloroform, and acetone	
Refractive Index	n20/D 1.417	_
Vapor Pressure	0.351 mm Hg at 20 °C	_
logP	3.37	<del>-</del>

# **Synthesis of Methyl Octanoate**

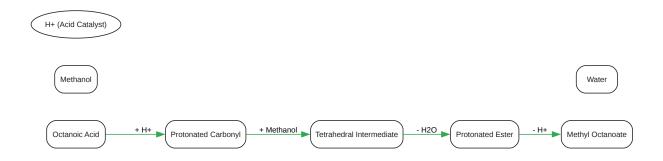
Methyl octanoate is primarily synthesized through two main chemical reactions: Fischer esterification of octanoic acid with methanol and transesterification of triglycerides.

#### **Fischer Esterification**

Fischer esterification is a classic method involving the reaction of a carboxylic acid (octanoic acid) with an alcohol (methanol) in the presence of an acid catalyst, typically sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to



achieve high yields, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction.



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Figure 1: Reaction mechanism of Fischer-Speier esterification.

Experimental Protocol: Fischer Esterification of Octanoic Acid

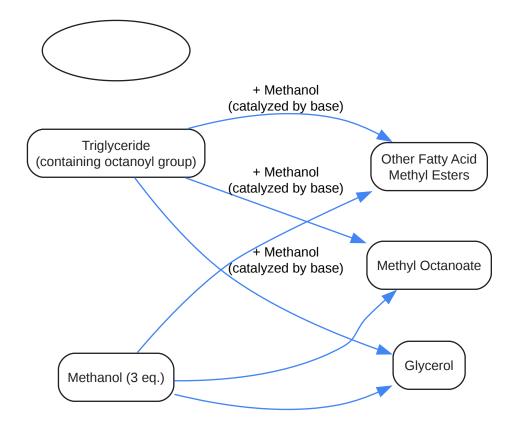
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine octanoic acid (1 molar equivalent) and an excess of methanol (e.g., 5-10 molar equivalents).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (2-3 times).



- Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl octanoate.
- Purification: The crude product can be further purified by distillation if necessary.

#### **Transesterification**

Transesterification is a common industrial method for producing fatty acid methyl esters (biodiesel) from triglycerides found in vegetable oils and animal fats. In this process, the triglyceride reacts with an alcohol (methanol) in the presence of a catalyst (typically a strong base like sodium hydroxide or potassium hydroxide) to produce a mixture of fatty acid methyl esters and glycerol.



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**Figure 2:** General scheme of the transesterification of triglycerides.



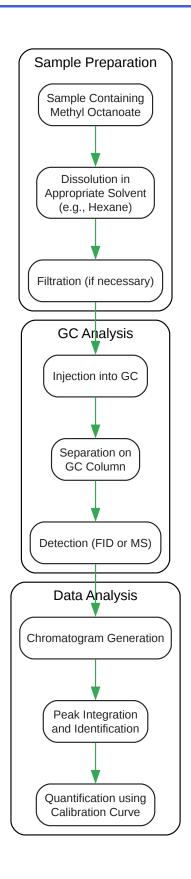
Experimental Protocol: Base-Catalyzed Transesterification

- Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium hydroxide (e.g., 0.5-1% w/w of the oil) in methanol.
- Reaction: Heat the triglyceride-containing oil (e.g., coconut oil, which is rich in octanoic acid) to a specified temperature (e.g., 60-65 °C) in a reaction vessel with stirring.
- Addition of Catalyst: Add the sodium methoxide solution to the heated oil.
- Reaction Time: Maintain the reaction at the specified temperature with vigorous stirring for a set period (e.g., 1-2 hours).
- Separation: After the reaction is complete, allow the mixture to settle. Two layers will form: an
  upper layer of methyl esters and a lower layer of glycerol.
- Purification: Separate the methyl ester layer and wash it with warm water to remove any
  residual catalyst, methanol, and glycerol. The final product can be dried over anhydrous
  sodium sulfate.

# **Analytical Methods**

Gas chromatography (GC) is the most common and effective technique for the analysis and quantification of methyl octanoate. It is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.





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**Figure 3:** Experimental workflow for the analysis of methyl octanoate by GC.



Experimental Protocol: Quantification of Methyl Octanoate by GC-FID

- Standard Preparation: Prepare a series of standard solutions of methyl octanoate of known concentrations in a suitable solvent (e.g., hexane).
- Sample Preparation: Dissolve a known amount of the sample containing methyl octanoate in the same solvent. If the sample is a complex matrix, an extraction and derivatization step to convert fatty acids to their methyl esters might be necessary.
- GC Conditions:

Injector Temperature: 250 °C

Detector (FID) Temperature: 280 °C

- Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- o Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Column: A capillary column with a suitable stationary phase (e.g., a wax or a mid-polar phase).
- Analysis: Inject a small volume (e.g., 1 μL) of the standard solutions and the sample solution into the GC.
- Quantification: Generate a calibration curve by plotting the peak area of the methyl
  octanoate standards against their concentrations. Determine the concentration of methyl
  octanoate in the sample by comparing its peak area to the calibration curve.

# **Biological Significance and Applications**

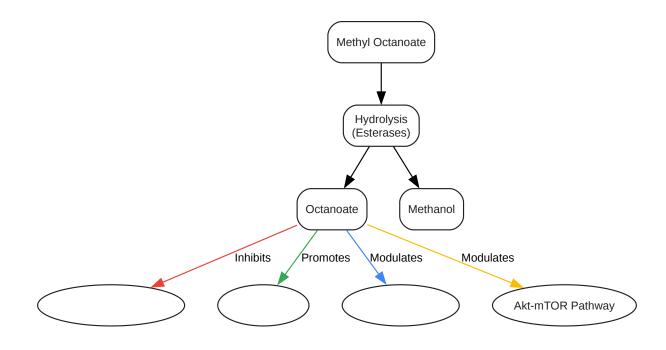
In biological systems, methyl octanoate is readily hydrolyzed by esterases to yield octanoic acid and methanol. Therefore, its biological effects are largely attributable to octanoate, a medium-chain fatty acid (MCFA).

## **Role in Lipid Metabolism**



Octanoate plays a significant role in cellular lipid metabolism. Unlike long-chain fatty acids, MCFAs can be absorbed directly into the portal circulation and are readily oxidized in the mitochondria.

- Fatty Acid Synthesis: High concentrations of octanoate can inhibit the de novo synthesis of fatty acids.
- β-Oxidation: Octanoate can upregulate the expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO), promoting the breakdown of fats.
- VLDL Secretion: It can also influence the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.
- Signaling Pathways: Octanoate has been shown to influence signaling pathways such as the Akt-mTOR pathway, which is involved in cell growth and metabolism.



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Figure 4: Influence of methyl octanoate (via octanoate) on lipid metabolism.



#### **Applications in Drug Development**

The physicochemical properties of methyl octanoate make it a useful component in pharmaceutical formulations.

- Solvent and Emollient: Its solvent properties can be utilized in the formulation of topical and parenteral drug products.
- Drug Delivery: As a lipid, it has been explored in the context of lipid-based drug delivery systems, such as nanoparticles and emulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.
- Metabolic Research: It serves as a substrate in biochemical assays to study enzyme kinetics and metabolic pathways related to fatty acid metabolism.

Experimental Protocol: In Vitro Enzyme Assay using Methyl Octanoate as a Substrate

This protocol describes a general method for measuring the activity of an esterase using methyl octanoate as a substrate. The reaction can be monitored by measuring the decrease in substrate concentration or the appearance of a product (e.g., octanoic acid) over time using GC or HPLC.

- Reagent Preparation:
  - Prepare a stock solution of methyl octanoate in a suitable organic solvent (e.g., DMSO).
  - Prepare a reaction buffer at the optimal pH for the enzyme of interest.
  - Prepare a solution of the purified enzyme in the reaction buffer.
- Reaction Mixture: In a reaction vessel (e.g., a microcentrifuge tube), combine the reaction buffer and the methyl octanoate substrate to the desired final concentration.
- Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).
- Initiation of Reaction: Add a known amount of the enzyme solution to the reaction mixture to initiate the reaction.



- Time Points: At specific time intervals, stop the reaction in aliquots of the mixture by adding a quenching solution (e.g., a strong acid or a solvent that denatures the enzyme).
- Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining methyl octanoate or the formed octanoic acid.
- Calculation of Activity: Calculate the rate of the enzymatic reaction from the change in concentration of the substrate or product over time.

# **Toxicology and Safety**

Methyl octanoate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

- Genotoxicity: Studies on read-across analogs suggest that methyl octanoate is not expected to be genotoxic.
- Skin Sensitization: It has a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm<sup>2</sup>.
- Handling: It is a combustible liquid and should be kept away from heat and open flames.
   Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling.

#### Conclusion

Methyl octanoate is a well-characterized fatty acid methyl ester with a broad range of applications in research and industry. Its defined physicochemical properties, established synthesis routes, and clear analytical methodologies make it a valuable tool for scientists. In the context of drug development, its role as a solvent, its potential in drug delivery systems, and its involvement in lipid metabolism highlight its importance. This guide provides the foundational technical information required for the effective and safe utilization of methyl octanoate in a professional research setting.

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